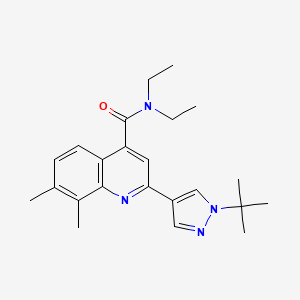
2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide
Descripción general
Descripción
2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide, also known as AIA, is a chemical compound that has been studied extensively in scientific research. AIA is a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. Endocannabinoids are naturally occurring compounds in the body that play a role in various physiological processes, including pain sensation, mood regulation, and appetite.
Mecanismo De Acción
2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide increases the levels of endocannabinoids in the body, which can have various physiological effects. Endocannabinoids are known to play a role in pain sensation, mood regulation, and appetite, among other processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide are largely due to its inhibition of FAAH and subsequent increase in endocannabinoid levels. Endocannabinoids are known to modulate pain sensation, mood, and appetite, among other processes. In animal models, 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide has been shown to reduce pain and inflammation, improve memory and cognitive function, and reduce drug-seeking behavior.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide in lab experiments is its potent inhibition of FAAH, which allows for the study of endocannabinoid signaling pathways in the body. 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for further development as a therapeutic agent.
One limitation of using 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide in lab experiments is its specificity for FAAH. While this can be an advantage in some cases, it can also limit the ability to study other enzymes or signaling pathways that may be involved in the physiological effects of endocannabinoids.
Direcciones Futuras
There are many potential future directions for the study of 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide and its therapeutic applications. One area of interest is the use of 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide in the treatment of chronic pain. 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide has been shown to reduce pain and inflammation in animal models, and further research is needed to determine its potential efficacy in human patients.
Another area of interest is the use of 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide in the treatment of drug addiction. 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential use in human patients.
Additionally, 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease. 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide has been shown to improve memory and cognitive function in animal models, and further research is needed to determine its potential efficacy in human patients.
Conclusion
2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide, or 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide, is a chemical compound that has been studied extensively for its potential therapeutic applications. 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide works by inhibiting the enzyme FAAH, which is responsible for breaking down endocannabinoids in the body. 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide has been shown to have analgesic, anti-inflammatory, and anxiolytic effects, and may have potential applications in the treatment of chronic pain, drug addiction, and neurodegenerative diseases. Further research is needed to determine the full extent of 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide's therapeutic potential.
Aplicaciones Científicas De Investigación
2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide has been studied extensively for its potential therapeutic applications. In preclinical studies, 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide has been shown to have analgesic, anti-inflammatory, and anxiolytic effects. 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease. Additionally, 2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide has been investigated for its potential use in treating drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propiedades
IUPAC Name |
2-(1-adamantyl)-N-(2-ethyl-4-iodophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26INO/c1-2-16-8-17(21)3-4-18(16)22-19(23)12-20-9-13-5-14(10-20)7-15(6-13)11-20/h3-4,8,13-15H,2,5-7,9-12H2,1H3,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRIUXIGJGDWHOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CC(=C1)I)NC(=O)CC23CC4CC(C2)CC(C4)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26INO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethyl-4-iodophenyl)-2-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-({2-[(2-chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol hydrochloride](/img/structure/B4141247.png)

![2-(1-adamantyl)-N-[2-(4-benzoyl-1-piperazinyl)phenyl]acetamide](/img/structure/B4141266.png)
![N-(3-methoxyphenyl)-3-nitro-4-[(2-phenylethyl)amino]benzamide](/img/structure/B4141269.png)
![{2-bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}methylamine hydrochloride](/img/structure/B4141276.png)
![2-({4-allyl-5-[3-(2,4-dichlorophenoxy)propyl]-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B4141280.png)
![N-(3-chlorophenyl)-N-[1-(3-chlorophenyl)-2,5-dioxo-3-pyrrolidinyl]-2-furamide](/img/structure/B4141283.png)

![N-cyclohexyl-2-(4-{[(2-hydroxy-1,1-dimethylethyl)amino]methyl}-2-methoxyphenoxy)acetamide hydrochloride](/img/structure/B4141293.png)


![2-[(3,4-dichlorobenzyl)thio]-5-nitropyridine](/img/structure/B4141316.png)
![2-[(5-chloro-1H-benzimidazol-2-yl)thio]-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide](/img/structure/B4141322.png)